molecular formula C4H3FN2OS B1621857 5-Fluoro-4-mercapto-2-hydroxypyrimidine CAS No. 671-41-0

5-Fluoro-4-mercapto-2-hydroxypyrimidine

Cat. No.: B1621857
CAS No.: 671-41-0
M. Wt: 146.15 g/mol
InChI Key: SOEINGHMICSQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-mercapto-2-hydroxypyrimidine: is a heterocyclic compound that contains a pyrimidine ring substituted with fluorine, mercapto (thiol), and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine typically involves the reaction of 5-fluoro-2-hydroxypyrimidine with thiolating agents.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-4-mercapto-2-hydroxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its derivatives have shown activity against certain cancer cell lines .

Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-mercapto-2-hydroxypyrimidine involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

  • 5-Fluoro-2-hydroxypyrimidine
  • 4-Mercapto-2-hydroxypyrimidine
  • 5-Fluoro-4-hydroxypyrimidine

Comparison: 5-Fluoro-4-mercapto-2-hydroxypyrimidine is unique due to the presence of both fluorine and thiol groups, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the thiol group enhances its reactivity towards biological targets. This combination makes it a versatile intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

5-fluoro-4-sulfanylidene-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2OS/c5-2-1-6-4(8)7-3(2)9/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEINGHMICSQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381755
Record name 5-Fluoro-4-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-41-0
Record name NSC526699
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-4-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-4-THIOXO-3,4-DIHYDRO-1H-PYRIMIDIN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared from 5-fluorouracil by the method of Ueda and Fox (see above) using phosphorus pentasulphide in pyridine. We find that dioxan is a better solvent in this reaction in which case the yield was 80% of a more pure product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 5-fluorouracil (26 g, 0.12 mole) and phosphorus pentasulfide (45 g, 0.2 mole) in 500 mL dioxane was heated under reflux for 3 hr. The hot reaction mixture was filtered and concentrated in vacuo. The residue was dissolved in 650 mL water, heated with 5 g charcoal and filtered. The solid which crystallized on cooling was collected by filtration to yield 25.4 g (88%) of 5-fluoro-4-thiouracil, m.p. 269°-272° C.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of phosphorus pentasulfide (102.6 g, 0.46 mol) in diglyme (1 L) was added 5-fluoropyrimidine-2,4(1H,3H)-dione (30 g, 0.23 mol). Solid sodium hydrogen carbonate (NaHCO3; 77.3 g, 1.04 mol) was added at a rate determined by the evolution of carbon dioxide. The reaction mixture was stirred overnight at 110° C. The yellow mixture was cooled and poured into 1 L of cold water. The precipitated solid product was isolated by filtration and purified by normal phase chromatography (gradient, 10 to 50% EtOAc/Petroleum ether) to give 5-fluoro-4-thioxo-3,4-dihydropyrimidin-2(1H)-one (13.4 g, 40%) as a yellow solid: mp 254-255° C.; 1H NMR (301 MHz, DMSO-d6) δ 7.81 (d, J=4.0 Hz, 1H); ESIMS m/z 145 ([M−H]−).
Quantity
102.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-4-mercapto-2-hydroxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-4-mercapto-2-hydroxypyrimidine
Reactant of Route 3
Reactant of Route 3
5-Fluoro-4-mercapto-2-hydroxypyrimidine
Reactant of Route 4
Reactant of Route 4
5-Fluoro-4-mercapto-2-hydroxypyrimidine
Reactant of Route 5
Reactant of Route 5
5-Fluoro-4-mercapto-2-hydroxypyrimidine
Reactant of Route 6
Reactant of Route 6
5-Fluoro-4-mercapto-2-hydroxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.